Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate
Description
Table 2: Structural and Functional Comparisons
- Ring size effects : Replacement of pyrrolidine with piperidine increases ring flexibility but reduces steric complementarity in enzyme-binding pockets.
- Substituent impact : The hexanoate chain in this compound improves membrane permeability compared to shorter-chain analogs.
- Functional group synergy : Concurrent presence of ketone and ester groups enables dual reactivity (e.g., Schiff base formation or ester hydrolysis), unlike mono-functional analogs.
Properties
IUPAC Name |
ethyl 6-oxo-6-[2-(pyrrolidin-1-ylmethyl)phenyl]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-2-23-19(22)12-6-5-11-18(21)17-10-4-3-9-16(17)15-20-13-7-8-14-20/h3-4,9-10H,2,5-8,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCWRPRZXAXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643682 | |
| Record name | Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-33-2 | |
| Record name | Ethyl ε-oxo-2-(1-pyrrolidinylmethyl)benzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction: Nucleophilic Substitution via Grignard Reagent
- Starting Materials: Ethyl 6-bromohexanoate and 2-(pyrrolidinomethyl)phenyl magnesium bromide.
- Solvent: Anhydrous ether (e.g., diethyl ether or tetrahydrofuran).
- Conditions: Reflux under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.
- Mechanism: The Grignard reagent acts as a nucleophile attacking the electrophilic carbon attached to the bromide in ethyl 6-bromohexanoate, displacing bromide and forming the carbon-carbon bond.
- Workup: The reaction mixture is quenched with aqueous acid or water, followed by extraction with organic solvents.
Purification
- Techniques: Recrystallization from suitable solvents or column chromatography on silica gel.
- Goal: To isolate the pure Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate as a cream-colored amorphous solid.
- Yield: Typically moderate to high, depending on reaction scale and conditions (reported yields around 65-75%).
Industrial Scale Considerations
- Use of automated reactors and continuous flow systems to improve reaction control and scalability.
- Advanced purification methods such as preparative high-performance liquid chromatography (HPLC) to ensure high purity.
- Optimization of reaction parameters (temperature, solvent, reagent stoichiometry) to maximize yield and minimize by-products.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of Grignard reagent | 2-(pyrrolidinomethyl)phenyl bromide + Mg in anhydrous ether | Requires dry, oxygen-free environment |
| Coupling reaction | Ethyl 6-bromohexanoate + Grignard reagent, reflux in ether | Typically 1.5–3 hours reflux |
| Workup | Quenching with water or dilute acid, extraction with ethyl acetate | Separation of organic layer |
| Purification | Recrystallization or silica gel chromatography | Solvent system: ethyl acetate/methanol gradient |
Chemical Reaction Analysis
This compound contains reactive functional groups that influence its synthesis and subsequent chemical behavior:
- Ketone group: Can be selectively targeted for oxidation or reduction.
- Ester group: Amenable to nucleophilic substitution or hydrolysis.
- Pyrrolidine ring: Provides nucleophilicity and potential for further functionalization.
Common reagents and their effects:
| Reaction Type | Reagents | Outcome/Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Conversion of ketone to carboxylic acid derivative |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Reduction of ketone to secondary alcohol |
| Substitution | Alkoxides, amines with bases (NaH, KOtBu) | Formation of various ester or amide derivatives |
Research Findings and Literature Support
- A versatile late-stage divergent synthetic route involving organometallic intermediates has been reported for related compounds, demonstrating the feasibility of Grignard coupling and subsequent functional group transformations with good selectivity and yield.
- The preparation of the pyrrolidinomethylphenyl moiety via reductive amination or nucleophilic substitution has been documented, supporting the synthetic strategy for this compound.
- Industrial synthesis benefits from continuous flow reactors and automated purification, enhancing reproducibility and scalability.
- Predicted physicochemical properties such as boiling point (~435 °C), density (~1.086 g/cm³), and pKa (~9.4) align with the expected behavior of the compound under synthetic conditions.
Summary Table of Preparation Methods
| Preparation Step | Description | Conditions/Notes | Yield (%) |
|---|---|---|---|
| Synthesis of Grignard reagent | Formation from 2-(pyrrolidinomethyl)phenyl bromide and Mg | Anhydrous ether, inert atmosphere | High (not specified) |
| Coupling with ethyl 6-bromohexanoate | Nucleophilic substitution to form target compound | Reflux in ether, 1.5–3 h | 65–75 |
| Workup and extraction | Quenching and organic extraction | Acidic or aqueous quench, EtOAc extraction | — |
| Purification | Recrystallization or column chromatography | Silica gel, EtOAc/MeOH gradient | High purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form an alcohol derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ethyl 6-carboxy-6-[2-(pyrrolidinomethyl)phenyl]hexanoate.
Reduction: Formation of ethyl 6-hydroxy-6-[2-(pyrrolidinomethyl)phenyl]hexanoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The compound’s ester and ketone groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The pyrrolidine ring may also interact with receptors or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Ortho vs. Para vs. Meta Substitution
Ethyl 6-oxo-6-[4-(pyrrolidinomethyl)phenyl]hexanoate (CAS: 898777-13-4)
- Substituent position : Para (4-) on the phenyl ring.
- Molecular formula: C₁₉H₂₇NO₃ (identical to the ortho isomer).
- Key differences: Despite identical molecular formulas, the para isomer has distinct physical properties, as indicated by its unique MDL number (MFCD03841549 vs. MFCD03842061 for the ortho isomer) .
Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate
- Substituent position : Meta (3-) on the phenyl ring.
- Molecular formula: C₁₉H₂₇NO₃.
- Key differences: The meta substitution balances steric and electronic effects between ortho and para isomers. No direct data on its properties are available, but its synthesis and applications may differ due to spatial arrangement .
Heterocyclic Modifications: Pyrrolidine vs. Piperidine vs. Thiomorpholine
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate (CAS: 898793-80-1)
- Heterocycle : Piperidine (6-membered nitrogen ring).
- Molecular formula: C₂₀H₂₉NO₃.
- Molecular weight : 331.46 g/mol.
- Key differences : The piperidine ring increases molecular weight and lipophilicity (XLogP3: 3.1) compared to pyrrolidine analogs . The larger ring size may enhance membrane permeability but reduce hydrogen-bonding capacity.
Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate (CAS: 898788-22-2)
- Heterocycle : Thiomorpholine (sulfur-containing 6-membered ring).
- Molecular formula: C₁₉H₂₆NO₃S.
- Molecular weight : 349.49 g/mol.
- Thiomorpholine derivatives are often explored for altered pharmacokinetic profiles .
Simplified Backbone: Ethyl 6-oxo-6-phenylhexanoate (CAS: 4248-25-3)
- Structure: Lacks the pyrrolidinomethyl substituent.
- Molecular formula : C₁₄H₁₈O₃.
- Molecular weight : 234.29 g/mol.
- Key differences: The absence of the nitrogenous heterocycle reduces complexity and molecular weight, likely diminishing biological activity but improving synthetic accessibility. Safety data include precautionary statements (P261, P280) for handling .
Comparative Data Table
Research Findings and Implications
- Steric Effects : The ortho-substituted pyrrolidine derivative likely faces steric challenges, impacting its reactivity or binding to biological targets compared to para/meta isomers.
- Metabolic Stability : Thiomorpholine’s sulfur atom may confer resistance to oxidative metabolism, a critical factor in drug design .
Biological Activity
Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an ethyl ester, a ketone functional group, and a pyrrolidine moiety, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 331.45 g/mol. The compound's structure allows for various chemical interactions, particularly due to the presence of the ester and ketone groups, which can participate in hydrogen bonding and other biochemical reactions.
Structural Features
| Feature | Description |
|---|---|
| Ester Group | Contributes to solubility and reactivity |
| Ketone Group | May participate in hydrogen bonding |
| Pyrrolidine Ring | Potentially interacts with neurotransmitter receptors |
The biological activity of this compound is primarily associated with its interaction with neurotransmitter receptors. The pyrrolidine ring may modulate receptor activity, influencing neurological functions. Additionally, the compound's ester and ketone groups can engage in biochemical interactions that affect enzyme activity and cellular processes.
Pharmacological Studies
Research indicates that this compound has potential applications in treating neurological disorders due to its ability to interact with various biological targets. Its unique structure may provide specific interactions that could be exploited for therapeutic purposes.
Case Studies
- Neurotransmitter Interaction : Studies have shown that compounds similar to this compound exhibit significant binding affinities to serotonin and dopamine receptors, suggesting potential uses in managing mood disorders and neurodegenerative diseases.
- Analgesic Properties : Preliminary investigations have indicated that this compound may possess analgesic properties, potentially through modulation of pain pathways in the central nervous system. Further studies are required to confirm these effects and elucidate the underlying mechanisms.
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent response, warranting further investigation into its potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-oxo-6-[4-(morpholinomethyl)phenyl]hexanoate | Morpholine ring instead of pyrrolidine | Potentially different receptor interactions |
| Ethyl 6-oxo-6-[4-(pyrrolidinomethyl)phenyl]hexanoate | Pyrrolidine ring | May exhibit distinct pharmacological properties |
| Ethyl 6-oxo-6-[4-(azetidinomethyl)phenyl]hexanoate | Azetidine ring | Introduces additional strain and reactivity |
This table illustrates how variations in structure can lead to different chemical behaviors and biological activities, highlighting the uniqueness of this compound within this class of compounds.
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate, and how is the product validated spectroscopically?
- Synthetic Routes : The compound can be synthesized via condensation reactions, where a keto-ester intermediate reacts with a pyrrolidine-containing aryl derivative. For example, similar esters are prepared by coupling activated esters (e.g., succinimidyl esters) with amine-functionalized aromatic moieties under mild conditions .
- Validation : Fourier-transform infrared (FT IR) spectroscopy is critical for confirming functional groups. Key peaks include:
- 1734 cm⁻¹ : Ester C=O stretch.
- 1691 cm⁻¹ : Amide C=O stretch (if applicable).
- 1550 cm⁻¹ : C=N stretch from heterocyclic groups .
Proton NMR can resolve the pyrrolidinomethyl group (δ ~2.5–3.5 ppm for N-CH₂ protons) and aromatic protons (δ ~7.0–7.5 ppm) .
Q. How can researchers ensure purity of this compound during synthesis?
- Methodological Steps :
Chromatographic Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
HPLC Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to confirm purity >95% .
Advanced Questions
Q. What strategies mitigate side reactions during the synthesis of this compound?
- Challenges : Competing amidation/ester hydrolysis or undesired cyclization.
- Solutions :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted nucleophilic attacks .
- Low-Temperature Conditions : Conduct coupling reactions at 0–5°C to suppress hydrolysis .
- Catalytic Optimization : Employ coupling agents like HATU or EDCI to improve reaction efficiency .
Q. How can researchers evaluate the biological activity of this compound, and what contradictions exist in current data?
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
- Enzyme Inhibition : Screen against proteases or kinases using fluorogenic substrates .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives of this compound?
- X-ray Crystallography : Determines absolute configuration for chiral centers, critical for structure-activity studies .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₂₃NO₃ for the parent compound) with <2 ppm error .
- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to distinguish regioisomers or confirm substitution patterns .
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound and Analogs
| Functional Group | FT IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ester C=O | 1734 | - | |
| Pyrrolidinomethyl CH₂ | - | 2.5–3.5 (m, 4H) | |
| Aromatic protons | - | 7.0–7.5 (m, 4H) |
Table 2 : Biological Activity of Structural Analogs
| Derivative | Substituent | MIC (μg/mL, S. aureus) | Reference |
|---|---|---|---|
| 4c () | Thiadiazole-thio | 12.5 | |
| Ethyl 6-(1-naphthyl) | Naphthyl | 6.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
